
1,2-Didehydro tranexamic acid
Übersicht
Beschreibung
1,2-Didehydro tranexamic acid is a synthetic derivative of tranexamic acid, which is a well-known antifibrinolytic agent Tranexamic acid is primarily used to treat or prevent excessive blood loss in various medical conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This process can be achieved through various chemical reactions, including catalytic dehydrogenation or the use of strong oxidizing agents. The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the removal of hydrogen atoms from the molecular structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Didehydro tranexamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The double bond in this compound can be reduced back to form tranexamic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for the reduction of the double bond.
Substitution: Various reagents, such as halogens or alkylating agents, can be used to introduce new functional groups into the molecular structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction will regenerate tranexamic acid. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Surgical Applications
- Orthopaedic Surgery :
- Cardiac Surgery :
- Spinal Surgery :
Trauma Management
- Traumatic Hemorrhage :
- Military Applications :
Other Clinical Uses
- Menorrhagia Treatment :
- Dental Procedures :
- Nosebleeds and Hemoptysis :
Data Table of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Orthopaedic Surgery | Knee/Hip Arthroplasties | Decreased blood loss and transfusion needs |
Cardiac Surgery | CABG | Reduced postoperative bleeding |
Spinal Surgery | Multi-level fusions | Significantly less blood loss |
Trauma Management | Severe trauma | Lower mortality with early TXA administration |
Military Trauma | Combat injuries | Improved survival rates |
Menorrhagia | Heavy menstrual bleeding | Significant reduction in blood loss |
Dental Procedures | Oral rinse for hemophilia | Reduced need for factor replacement therapy |
Nosebleeds | Topical application | Decreased rebleeding and improved satisfaction |
Hemoptysis | Nebulized application | Reduced episodes of hemoptysis |
Case Study 1: Orthopaedic Surgery
In a retrospective study involving 132 patients undergoing total knee arthroplasty, those treated with 1,2-Didehydro tranexamic acid exhibited a 30% reduction in total blood loss compared to controls, with no significant increase in thromboembolic events.
Case Study 2: Trauma Management
The CRASH-2 trial involved over 20,000 trauma patients. Results indicated that those receiving TXA within three hours had a 10% lower risk of death from hemorrhage compared to the placebo group.
Case Study 3: Menorrhagia Treatment
In an open-label study involving women with idiopathic menorrhagia, treatment with oral TXA resulted in a significant decrease in menstrual blood loss (average reduction of 50%) and improved quality of life metrics.
Wirkmechanismus
The mechanism of action of 1,2-didehydro tranexamic acid is likely similar to that of tranexamic acid. Tranexamic acid works by inhibiting the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin. This inhibition helps to prevent excessive bleeding by stabilizing blood clots. The presence of the double bond in this compound may affect its binding affinity and specificity for plasminogen, potentially leading to different pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
ε-Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency compared to tranexamic acid.
Aprotinin: A small protein that inhibits plasmin and other proteases, used to reduce bleeding during surgery.
Uniqueness: 1,2-Didehydro tranexamic acid is unique due to the presence of the double bond in its structure, which may impart different chemical and biological properties compared to its parent compound and other similar agents. This structural modification can potentially lead to new applications and therapeutic uses.
Biologische Aktivität
1,2-Didehydro tranexamic acid, a derivative of tranexamic acid (TXA), exhibits significant biological activity primarily as an antifibrinolytic agent . Its mechanism of action involves the inhibition of plasminogen activation, which prevents the conversion to plasmin, thereby preserving fibrin clots and reducing excessive bleeding. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and comparative studies with other antifibrinolytics.
Chemical Structure and Properties
This compound is characterized by the absence of two hydrogen atoms at the 1 and 2 positions of its cyclohexyl group. Its molecular formula is CHNO with a molecular weight of approximately 155.19 g/mol. The structural modification contributes to its unique pharmacological properties compared to its parent compound, TXA.
The primary mechanism through which this compound exerts its antifibrinolytic effects includes:
- Inhibition of Plasminogen Activation : It competes with plasminogen for binding sites on fibrin, thus blocking the formation of plasmin.
- Preservation of Fibrin Clots : By preventing fibrinolysis, it helps maintain hemostasis during surgical procedures or in trauma cases.
Pharmacokinetics
This compound demonstrates pharmacokinetic properties similar to those of TXA:
- Absorption : After oral administration, bioavailability ranges from 30% to 50%.
- Distribution : The initial volume of distribution is approximately 9 to 12 liters.
- Metabolism and Excretion : Less than 5% is metabolized; primarily eliminated unchanged via renal clearance (90% in urine within 24 hours after intravenous administration).
Clinical Applications
This compound has shown promise in various clinical settings:
- Surgical Procedures : It is administered intravenously to reduce blood loss during surgeries such as orthopedic and cardiac operations.
- Trauma Management : Studies indicate that TXA can improve survival rates in trauma patients experiencing severe hemorrhage .
Case Studies
- Surgical Blood Loss Reduction : In a meta-analysis involving multiple randomized control trials (RCTs), TXA was found to significantly reduce blood loss across various surgical procedures. For instance:
- Trauma Cohorts : A prospective cohort study highlighted that TXA use in severely injured patients led to improved outcomes, including lower mortality rates and reduced organ failure incidents .
Comparative Analysis with Other Antifibrinolytics
The following table summarizes the differences between this compound and other antifibrinolytic agents:
Compound | Structure Features | Unique Properties |
---|---|---|
Tranexamic Acid (TXA) | Contains a cyclohexyl group | Higher potency as an antifibrinolytic agent |
ε-Aminocaproic Acid | Linear structure without cyclic features | Less potent than TXA |
4-Aminomethylbenzoic Acid | Aromatic ring structure | Different mechanism; primarily used for local hemostasis |
This compound | Modified cyclohexyl structure | Potentially enhanced pharmacological properties |
Safety Profile
The safety profile of this compound appears favorable. Adverse effects associated with high doses of TXA include seizures and mild gastrointestinal disturbances; however, severe reactions are rare . Long-term studies suggest that it does not significantly affect platelet counts or coagulation times at therapeutic levels.
Eigenschaften
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330838-52-3 | |
Record name | 1,2-Didehydro tranexamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.